molecular formula C24H28O5 B1242392 Fukanefuromarin D

Fukanefuromarin D

Cat. No. B1242392
M. Wt: 396.5 g/mol
InChI Key: NWTCYOAKBSTWBB-AFVAUOOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fukanefuromarin D is a furanocoumarin that is 2,3-dihydrofuro[3,2-c]coumarin substituted by a hydroxy group at position 7, methyl groups at positions 2 and 3 (relatively trans configuration) and a 4,8-dimethyl-4(Z),7-nonadien-6-onyl moiety at position 2. Isolated from the roots of Ferula fukanensis, it inhibits production of nitric oxide (NO). It has a role as a metabolite and an EC 1.14.13.39 (nitric oxide synthase) inhibitor. It is a furanocoumarin, a ketone, a member of phenols and a sesquiterpenoid.

Scientific Research Applications

Nitric Oxide Production Inhibitory Effects

Fukanefuromarin D, along with other sesquiterpene coumarin derivatives from Ferula fukanensis, has been identified to inhibit nitric oxide (NO) production and inducible NO synthase (iNOS) gene expression. This inhibition was observed in a murine macrophage-like cell line, which was activated by lipopolysaccharide (LPS) and recombinant mouse interferon-gamma (IFN-gamma) (Motai, Daikonya, & Kitanaka, 2004). This indicates potential anti-inflammatory and immunomodulatory properties of Fukanefuromarin D in scientific research.

Pro-inflammatory Cytokine Gene Expression Inhibitory Effects

Further research on sesquiterpene coumarins from Ferula fukanensis, including Fukanefuromarin D, showed inhibitory effects on pro-inflammatory cytokine gene expression. The compounds inhibited nitric oxide, interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) gene expression in the same murine macrophage-like cell line. This suggests the role of Fukanefuromarin D in modulating inflammatory responses (Motai, Daikonya, & Kitanaka, 2013).

properties

Product Name

Fukanefuromarin D

Molecular Formula

C24H28O5

Molecular Weight

396.5 g/mol

IUPAC Name

(2R,3R)-2-[(4Z)-4,8-dimethyl-6-oxonona-4,7-dienyl]-7-hydroxy-2,3-dimethyl-3H-furo[3,2-c]chromen-4-one

InChI

InChI=1S/C24H28O5/c1-14(2)11-18(26)12-15(3)7-6-10-24(5)16(4)21-22(29-24)19-9-8-17(25)13-20(19)28-23(21)27/h8-9,11-13,16,25H,6-7,10H2,1-5H3/b15-12-/t16-,24-/m1/s1

InChI Key

NWTCYOAKBSTWBB-AFVAUOOZSA-N

Isomeric SMILES

C[C@@H]1C2=C(C3=C(C=C(C=C3)O)OC2=O)O[C@]1(C)CCC/C(=C\C(=O)C=C(C)C)/C

Canonical SMILES

CC1C2=C(C3=C(C=C(C=C3)O)OC2=O)OC1(C)CCCC(=CC(=O)C=C(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Fukanefuromarin D
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Fukanefuromarin D
Reactant of Route 5
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Reactant of Route 6
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